WL12
説明
特性
IUPAC Name |
3-(3H-imidazo[4,5-c]pyridin-2-yl)-6-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-9-2-3-14-10(6-9)7-11(16(20)21-14)15-18-12-4-5-17-8-13(12)19-15/h2-8H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTXOIIKGOXDOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(N3)C=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
JMJD6-IN-1の合成には、中間体の調製と最終的なカップリング反応など、いくつかのステップが含まれます。合成経路には一般的に以下が含まれます。
ステップ1: 縮合および環化などの有機反応のシリーズを通して、コア構造を調製します。
ステップ2: 化合物の阻害活性を高める官能基を導入します。
ステップ3: 高性能液体クロマトグラフィー(HPLC)および核磁気共鳴(NMR)分光法などの手法を使用して、JMJD6-IN-1を形成するための最終的なカップリング反応を行い、その後精製および特性評価を行います。
JMJD6-IN-1の工業生産方法は、これらの合成経路を拡大し、最終生成物の純度と一貫性を確保することを伴います。これには、反応条件の最適化、自動合成機器の使用、および厳格な品質管理対策の実施が含まれる場合があります。
化学反応の分析
JMJD6-IN-1は、以下を含むさまざまな化学反応を受けます。
酸化: JMJD6-IN-1は、特定の条件下で酸化され、酸化された誘導体を形成します。
還元: 還元反応は、JMJD6-IN-1の官能基を変え、その阻害活性を変化させる可能性があります。
置換: 置換反応は、JMJD6-IN-1分子に異なる官能基を導入することができ、その活性を高めたり低下させたりする可能性があります。
これらの反応に使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。
科学的研究の応用
Cancer Research
One of the most significant applications of 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one is its role as a selective inhibitor of Jumonji C domain-containing protein 6 (JMJD6). This enzyme is implicated in various cancers, making its inhibition a potential strategy for cancer therapy.
Recent studies have demonstrated that this compound can inhibit JMJD6 activity, leading to reduced cancer cell proliferation and increased apoptosis in tumor cells. For instance, research has shown that JMJD6 inhibitors can enhance the efficacy of existing chemotherapeutic agents by targeting specific cancer pathways .
Anticancer Activity
In vitro studies have indicated that 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one exhibits cytotoxic effects against several cancer cell lines. The compound has been tested against breast cancer (MCF-7), prostate cancer (PC3), and lung cancer (A549) cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
Mechanistic Insights
The mechanism of action for 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one involves the modulation of histone demethylation processes mediated by JMJD6. By inhibiting this enzyme, the compound alters gene expression profiles associated with tumor growth and metastasis .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have revealed that modifications to the imidazo[4,5-c]pyridine moiety can significantly impact the biological activity of the compound. Variations in substituents on the chromenone ring have been explored to enhance potency and selectivity against JMJD6 .
Case Study 1: Breast Cancer Treatment
In a study examining the effects of JMJD6 inhibitors on breast cancer cells, treatment with 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one resulted in a significant decrease in cell viability compared to control groups. The IC50 value was determined to be around 12 µM for MCF-7 cells, indicating substantial efficacy .
Case Study 2: Synergistic Effects with Chemotherapy
Another investigation focused on the combination of this compound with standard chemotherapy agents such as doxorubicin. Results indicated that co-treatment led to enhanced apoptosis rates and reduced resistance mechanisms in cancer cells, suggesting potential for combination therapies in clinical settings .
作用機序
JMJD6-IN-1は、JMJD6の酵素活性を特異的に阻害することにより、その効果を発揮します。化合物はJMJD6の活性部位に結合し、その天然基質との相互作用を阻害します。この阻害はJMJD6の正常な機能を破壊し、遺伝子発現、タンパク質修飾、その他の細胞プロセスにおける変化につながります。 関与する分子標的と経路には、ヒストンおよび非ヒストンタンパク質のアルギニン残基の脱メチル化とリシン残基の水酸化が含まれます .
6. 類似の化合物との比較
JMJD6-IN-1は、JMJD6阻害剤としての高い特異性と効力においてユニークです。類似の化合物には以下が含まれます。
これらの化合物と比較して、JMJD6-IN-1は、その阻害効力と特異性に関して明確な利点を提供するため、科学研究および潜在的な治療的応用の貴重なツールとなっています。
類似化合物との比較
Comparison with Similar Compounds
The following table compares structural, synthetic, and functional features of 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one with analogous imidazo-pyridine derivatives:
Key Structural and Functional Differences
Core Heterocycle Variation
- The target compound contains an imidazo[4,5-c]pyridine ring, whereas most analogs (e.g., 6-bromo-3-methyl derivatives) feature imidazo[4,5-b]pyridine . The position of the nitrogen atoms in the fused rings alters electronic properties and binding specificity. For example, imidazo[4,5-c]pyridines may exhibit stronger π-π stacking due to extended conjugation .
Substituent Effects
- Electron-Withdrawing Groups (EWGs) : Bromo or chloro substituents (e.g., in 6-bromo-3-methyl derivatives) increase electrophilicity, enhancing reactivity in cross-coupling reactions .
- Lipophilic Groups : The 6-methyl coumarin in the target compound improves membrane permeability compared to polar substituents like hydroxyl or carboxylic acid .
- Biological Moieties : Propargyl (in ) or aryl ether groups (in ) enable click chemistry or target-specific interactions, respectively .
Synthetic Accessibility
- The target compound requires high-temperature cyclization in PPA, which may limit scalability . In contrast, methylation () or propargylation () reactions are milder and more modular .
Biological Activity
- The coumarin-imidazo[4,5-c]pyridine hybrid in the target compound uniquely targets JMJD6, while imidazo[4,5-b]pyridine derivatives are often kinase inhibitors (e.g., ) or intermediates for antiviral agents (e.g., ) .
Physicochemical Properties
生物活性
3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one, also known as JMJD6-IN-1 or WL12, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of the enzyme Jumonji domain-containing protein 6 (JMJD6). This enzyme plays a significant role in various biological processes, including histone demethylation and lysine hydroxylation, which are critical in cancer and other diseases.
The primary mechanism of action for this compound involves its interaction with Programmed Death Ligand 1 (PD-L1) . By binding to PD-L1 with high affinity, this compound affects the PD-1/PD-L1 interaction pathway, which is crucial in immune response regulation. This interaction can potentially enhance anti-tumor immunity by blocking inhibitory signals that tumors exploit to evade immune detection.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, characterized by rapid clearance and enhanced tissue penetration. These attributes are essential for its effectiveness as a therapeutic agent in cancer treatment. The metabolic pathways associated with this compound primarily involve the inhibition of JMJD6, which is implicated in various cancer-related processes.
Biological Activity and Case Studies
Recent studies have highlighted the biological activity of this compound across different cancer cell lines:
| Cell Line | IC50 (µM) | Biological Activity |
|---|---|---|
| A-431 | < 10 | Significant anti-cancer activity |
| Jurkat | < 5 | High cytotoxicity |
| HT29 | < 15 | Moderate growth inhibition |
In a study examining the compound's effects on A-431 cells, this compound demonstrated potent cytotoxic effects with an IC50 value below 10 µM, indicating its potential as an anti-cancer agent. Similarly, in Jurkat cells, the compound showed high cytotoxicity with an IC50 value of less than 5 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to understand how modifications to its chemical structure influence its biological activity. Key findings include:
- Substituent Effects : The presence of specific substituents on the imidazo[4,5-c]pyridine moiety significantly enhances the compound's inhibitory potency against JMJD6.
- Hydrophobic Interactions : The compound's hydrophobic regions contribute to its binding affinity for PD-L1, facilitating stronger interactions that enhance its biological efficacy .
Q & A
Q. Key Considerations :
- Purity control via recrystallization or chromatography is critical due to side reactions in heterocyclic systems.
- Reaction solvents (e.g., DMF, acetonitrile) and temperature gradients (80–120°C) significantly impact yield .
Basic: What analytical techniques are recommended for structural validation?
X-ray crystallography : Provides unambiguous confirmation of the fused heterocyclic system. For example, monoclinic crystal systems (space group P21/n) with lattice parameters a = 5.1144 Å, b = 17.8029 Å, c = 16.5365 Å, and β = 97.009° have been reported for related imidazo-pyridinones .
Multinuclear NMR :
- ¹H NMR : Look for diagnostic signals:
- δ 2.35–2.91 ppm (methyl/methylene groups on chromenone).
- δ 8.13–8.40 ppm (aromatic protons from imidazo-pyridine and chromenone rings) .
- ¹³C NMR : Key carbonyl signals appear at ~163–165 ppm, while sp² carbons range from 110–158 ppm .
HRMS : Confirm molecular ion peaks (e.g., m/z 386.21 for C₁₄H₁₆BrN₃O₅ analogs) .
Basic: How is preliminary biological activity screening conducted for this compound?
Enzyme inhibition assays : Test against kinases (e.g., ATM kinase) using ADP-Glo™ or radiometric assays. IC₅₀ values <10 nM have been reported for imidazo[4,5-c]quinolin-2-one analogs in ATM inhibition studies .
Antiproliferative screens : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7). For example, imidazo-pyridine derivatives show IC₅₀ values of 1–10 µM in colorectal cancer models .
Methodological Note : Include positive controls (e.g., olaparib for DNA repair inhibition) and validate results across ≥3 biological replicates .
Advanced: How can synthetic yields be optimized for large-scale production?
Solvent optimization : Replace POCl₃ with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction efficiency and reduce side products .
Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for cross-coupling steps. XPhos Pd G3 improves yields by 15–20% in sterically hindered systems .
Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve regioselectivity in cyclocondensation steps .
Q. Data-Driven Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional heating | 45 | 85 |
| Microwave (150°C) | 68 | 92 |
| Adapted from Table III in . |
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Orthogonal assays : Confirm enzyme inhibition (e.g., ATM kinase) using both biochemical (ADP-Glo™) and cellular (γH2AX foci quantification) methods .
Purity verification : Use HPLC-MS to rule out confounding effects from impurities (>98% purity required for reliable IC₥₀ values) .
Structural analogs : Compare activity of 6-methyl vs. 6-bromo derivatives to identify substituent-specific effects. For example, bromo substitution at C6 reduces solubility but enhances target binding .
Advanced: How to design analogs with improved pharmacokinetic properties?
LogP optimization : Introduce polar substituents (e.g., -OH, -OMe) on the chromenone ring to reduce LogP from 3.5 to 2.8, enhancing aqueous solubility .
Metabolic stability : Replace metabolically labile methyl groups with trifluoromethyl (-CF₃) to prolong half-life (e.g., t₁/₂ increased from 2h to 6h in murine models) .
Crystallography-guided design : Use X-ray data (e.g., hydrogen bonding with N1 of imidazo-pyridine) to prioritize substitutions that enhance target engagement .
Advanced: What strategies address discrepancies in SAR studies for anticancer activity?
3D-QSAR modeling : Map electrostatic and steric fields using CoMFA/CoMSIA to predict activity cliffs. For example, electron-withdrawing groups at C3 of chromenone correlate with improved potency .
Proteomic profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects that may confound SAR interpretations .
In vivo validation : Test top candidates in PDX (patient-derived xenograft) models to bridge in vitro-in vivo efficacy gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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